O-(4,4,4-trifluorobutyl)hydroxylamine

Description

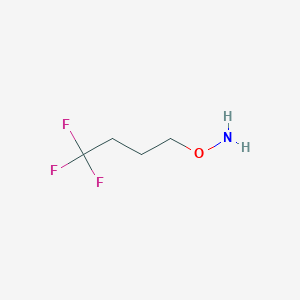

Structure

3D Structure

Properties

IUPAC Name |

O-(4,4,4-trifluorobutyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO/c5-4(6,7)2-1-3-9-8/h1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEQNDPCDQRNGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598730 | |

| Record name | O-(4,4,4-Trifluorobutyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780037-64-1 | |

| Record name | O-(4,4,4-Trifluorobutyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for O 4,4,4 Trifluorobutyl Hydroxylamine and Its Precursors

Strategies for the Construction of the O-N Bond in Hydroxylamines

The formation of the O-N bond is a pivotal step in the synthesis of O-substituted hydroxylamines. Various strategies have been developed to achieve this transformation, ranging from direct alkylation to more complex coupling reactions.

Direct O-Alkylation Approaches with Fluorinated Butyl Moieties

A primary strategy for the synthesis of O-(4,4,4-trifluorobutyl)hydroxylamine involves the direct O-alkylation of a suitable hydroxylamine (B1172632) precursor with a reactive 4,4,4-trifluorobutyl moiety. This approach typically utilizes an N-protected hydroxylamine, such as N-hydroxyphthalimide or tert-butyl N-hydroxycarbamate, to prevent N-alkylation and other side reactions. organic-chemistry.orgorganic-chemistry.org The general scheme involves the deprotonation of the N-protected hydroxylamine with a base to form a more nucleophilic oxygen species, which then reacts with a 4,4,4-trifluorobutyl electrophile.

Commonly employed electrophiles include 4,4,4-trifluorobutyl halides (bromide or iodide) or sulfonates (mesylate or tosylate), which can be prepared from the corresponding alcohol, 4,4,4-trifluorobutanol. organic-chemistry.org The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724). Following the O-alkylation step, the N-protecting group is removed under appropriate conditions, such as hydrazinolysis for the phthalimide (B116566) group or acidic treatment for the tert-butoxycarbonyl (Boc) group, to yield the desired O-(4,4,4-trifluorobutyl)hydroxylamine, often isolated as a stable hydrochloride salt. organic-chemistry.orgnih.gov

Another effective method is the Mitsunobu reaction, which allows for the direct coupling of an alcohol, in this case 4,4,4-trifluorobutanol, with an N-protected hydroxylamine like N-hydroxyphthalimide. nih.gov This reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

| Alkylation Method | Hydroxylamine Precursor | Fluorinated Reagent | Key Reagents | Final Step |

| Nucleophilic Substitution | tert-Butyl N-hydroxycarbamate | 4,4,4-Trifluorobutyl mesylate | DBU | Acidic N-deprotection organic-chemistry.org |

| Mitsunobu Reaction | N-Hydroxyphthalimide | 4,4,4-Trifluorobutanol | PPh3, DEAD/DIAD | Hydrazinolysis nih.gov |

Precursor Synthesis of 4,4,4-Trifluorobutanol and Related Fluoroalkyl Intermediates

The availability of high-purity 4,4,4-trifluorobutanol is critical for the successful synthesis of O-(4,4,4-trifluorobutyl)hydroxylamine. Several synthetic routes to this key precursor have been reported.

One common approach involves the reduction of a 4,4,4-trifluorobutyric acid derivative. For example, 4,4,4-trifluoroacetic acid can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH4). google.com However, this method can be expensive for large-scale production. google.com

A more cost-effective method starts from less expensive materials. One patented method describes the reaction of diethyl malonate with 2,2,2-trifluoroethyl p-toluenesulfonate, followed by decarboxylation to yield 4,4,4-trifluoroethyl butyrate. google.com Subsequent reduction of this ester provides 4,4,4-trifluorobutanol. google.com Another innovative route utilizes 2-bromoethanol (B42945) as a starting material. google.com The hydroxyl group is first protected, for instance with 3,4-dihydropyran. The resulting compound is then converted to a Grignard reagent, which undergoes a coupling reaction with 2,2,2-trifluoroethyl methanesulfonate. google.com A final deprotection step liberates the desired 4,4,4-trifluorobutanol. google.com

| Starting Material | Key Transformation(s) | Product | Reference |

| 4,4,4-Trifluoroacetic acid | Reduction with LiAlH4 | 4,4,4-Trifluorobutanol | google.com |

| Diethyl malonate | Alkylation, Decarboxylation, Reduction | 4,4,4-Trifluorobutanol | google.com |

| 2-Bromoethanol | Protection, Grignard formation, Coupling, Deprotection | 4,4,4-Trifluorobutanol | google.com |

Coupling Reactions for O-Substituted Hydroxylamine Formation, including N,N,O-Trisubstituted Derivatives

Beyond direct alkylation, various coupling reactions have been developed for the formation of the O-N bond, offering broader substrate scope and functional group tolerance. These methods are particularly valuable for the synthesis of more complex N,N,O-trisubstituted hydroxylamines.

A significant advancement in this area is the direct N-O bond formation through the reaction of magnesium dialkylamides with alcohol-derived 2-methyl-2-tetrahydropyranyl alkyl peroxides (MTHPs). organic-chemistry.orgsci-hub.ru This method provides a convergent and highly efficient route to a wide range of N,N,O-trisubstituted hydroxylamines. organic-chemistry.orgsci-hub.ru This approach is compatible with a diverse array of secondary amines and both primary and secondary alcohols, suggesting its applicability for creating libraries of complex hydroxylamine derivatives for drug discovery. sci-hub.rudigitellinc.com

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool. For instance, the coupling of O-acyl hydroxylamines with tertiary or secondary alkyl electrophiles has been reported to proceed without cleavage of the fragile N-O bond, providing access to sterically hindered N,N,O-trisubstituted hydroxylamines. mdpi.comresearchgate.net These reactions often exhibit excellent chemoselectivity for C-O bond formation and tolerate a broad range of functional groups. researchgate.net

| Reaction Type | Nucleophile | Electrophile | Catalyst/Mediator | Product Class |

| S | Magnesium dialkylamides | Alcohol-derived MTHPs | None | N,N,O-Trisubstituted Hydroxylamines organic-chemistry.orgsci-hub.ru |

| Cross-Coupling | O-Acyl hydroxylamines | Alkyl chlorides | Palladium with Xantphos ligand | N,N,O-Trisubstituted Hydroxylamines mdpi.com |

Novel Routes and Methodological Innovations in Fluorinated Hydroxylamine Synthesis

Recent research has focused on developing novel synthetic methodologies that offer improved efficiency, selectivity, and access to a wider range of fluorinated hydroxylamines. These innovations often employ modern synthetic techniques, such as radical chemistry.

Radical-Based Approaches for Perfluoroalkylation and O-Alkylation in Hydroxylamine Systems

Radical-based reactions offer unique pathways for the formation of C-F and O-N bonds. One reported approach describes a one-pot synthesis of fluorinated hydroxamic acid and amide derivatives that proceeds through an initial N-perfluoroalkylation of nitrosoarenes with perfluoroalkanesulfinates. nih.gov This radical process generates a labile N-perfluoroalkylated hydroxylamine intermediate that can be further functionalized. nih.gov

Another innovative method involves the trifluoromethylaminoxylation of olefins under metal-free conditions. researchgate.net This reaction is proposed to proceed through a single-electron transfer (SET) process between a hydroxylamine and a hypervalent iodine-CF3 reagent, generating two free radicals that then add across the double bond in a regio- and diastereoselective manner. researchgate.net This strategy provides direct access to diverse β-trifluoromethyl trisubstituted hydroxylamines. researchgate.net While not a direct synthesis of the title compound, these radical-based methodologies highlight the potential for forming bonds to fluorinated carbons within hydroxylamine systems.

The presence of hydroxylamine has also been shown to promote the production of hydroxyl radicals in certain systems, such as in the oxygenation of pyrite. nih.gov This indicates the intricate relationship between hydroxylamines and radical species, which can be harnessed for synthetic purposes.

Chemo- and Regioselective Synthesis Pathways for O-(4,4,4-trifluorobutyl)hydroxylamine

Achieving high chemo- and regioselectivity is paramount in the synthesis of O-(4,4,4-trifluorobutyl)hydroxylamine to avoid the formation of undesired byproducts. Chemoselectivity, in this context, refers to the preferential alkylation of the oxygen atom over the nitrogen atom of the hydroxylamine moiety.

The use of N-protected hydroxylamines, as discussed in section 2.1.1, is the most common and effective strategy to ensure O-alkylation. The protecting group blocks the nitrogen from acting as a nucleophile, directing the incoming fluorinated electrophile to the oxygen atom.

Regioselectivity becomes a critical consideration when using substrates with multiple potential reaction sites. In the context of synthesizing the title compound from its direct precursors, regioselectivity is generally straightforward as the hydroxylamine core presents a clear site for O-alkylation. However, in more complex syntheses or when employing polyfunctional starting materials, the choice of reagents and reaction conditions becomes crucial to direct the transformation to the desired position. For instance, in the synthesis of substituted pyrazoles from 1,2,4-triketone analogs, the direction of nucleophilic attack by hydrazines can be controlled by the nature of the substituents and the reaction conditions, demonstrating the principles of chemo- and regiocontrol that are broadly applicable in organic synthesis. mdpi.com Similarly, the regioselective synthesis of trifluoromethyl-substituted triazoles has been achieved through controlled cycloaddition reactions, highlighting the importance of methodology in directing product formation. mdpi.comrsc.org

The principles demonstrated in these related fields—careful substrate design (i.e., use of protecting groups) and optimization of reaction conditions—are directly applicable to ensuring a selective and high-yielding synthesis of O-(4,4,4-trifluorobutyl)hydroxylamine.

Green Chemistry and Sustainable Synthetic Strategies for Fluorinated Hydroxylamines

In recent years, the principles of green chemistry have become integral to the development of new synthetic routes, aiming to reduce the environmental impact of chemical processes. The synthesis of fluorinated hydroxylamines is no exception, with research focusing on improving atom economy, reducing hazardous waste, and utilizing more sustainable reagents and reaction conditions.

A significant area of improvement in the synthesis of O-alkyl hydroxylamines, including fluorinated analogues, lies in the deprotection of the commonly used N-hydroxyphthalimide intermediate. Traditionally, this step is accomplished using hydrazine (B178648), a highly toxic and potentially explosive reagent. researchgate.net Green chemistry principles advocate for the replacement of such hazardous substances with safer alternatives. Research has explored the use of other aminolysis reagents like methylamine (B109427) or ammonia, which are less toxic and easier to handle, for the cleavage of the phthalimide group. nih.gov Another approach involves the use of basic hydrolysis, which can be facilitated by microwave irradiation to reduce reaction times, followed by acidification to recover the phthalic acid byproduct, allowing for a more circular and less wasteful process.

Atom economy, a core concept of green chemistry, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts. While the primary synthetic routes to O-alkyl hydroxylamines, such as the Mitsunobu reaction and alkylation of N-hydroxyphthalimide, are not perfectly atom-economical, strategies can be employed to minimize waste. For instance, in the Mitsunobu reaction, the triphenylphosphine oxide and reduced azodicarboxylate byproducts are generated in stoichiometric amounts. ethz.ch The development of catalytic versions of such reactions or the use of reagents that can be easily recovered and recycled would significantly improve the atom economy.

The use of phase-transfer catalysis (PTC) represents another sustainable strategy in the synthesis of O-alkyl hydroxylamines. PTC can facilitate the alkylation of N-hydroxyphthalimide under milder conditions and allows for the use of more environmentally benign solvents, such as toluene (B28343) or methyl tert-butyl ether (MTBE), in place of more hazardous dipolar aprotic solvents like DMF. nih.gov This technique can also enable reactions to be run at higher concentrations or even under solvent-free conditions, further reducing the environmental footprint of the synthesis. nih.gov

The electrochemical synthesis of hydroxylamine from nitrate (B79036) has also been explored as a green alternative to traditional methods. orgsyn.org This approach uses electricity to drive the chemical transformation, potentially from renewable energy sources, and avoids the use of hazardous reagents. While not yet applied directly to the synthesis of O-alkylated and fluorinated hydroxylamines, this area of research holds promise for future sustainable production methods.

Table 1: Comparison of Deprotection Methods for N-Alkoxyphthalimides

| Deprotection Reagent | Advantages | Disadvantages | Green Chemistry Aspect |

| Hydrazine | Effective and widely used | Highly toxic, potentially explosive | Poor |

| Methylamine/Ammonia | Less toxic than hydrazine, easier to handle | May require longer reaction times or harsher conditions | Improved safety profile |

| Basic Hydrolysis | Avoids toxic aminolysis reagents, potential for byproduct recovery | Can be slow, may require elevated temperatures | Potential for circular economy |

Table 2: Key Green Chemistry Metrics in Chemical Synthesis

| Metric | Description | Relevance to O-(4,4,4-trifluorobutyl)hydroxylamine Synthesis |

| Atom Economy | The measure of the amount of starting materials that end up in the desired product. | Highlights the waste generated in stoichiometric reactions like the Mitsunobu reaction. |

| E-Factor | The ratio of the mass of waste to the mass of the desired product. | A practical measure of the overall wastefulness of a synthetic process. |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (reactants, solvents, workup chemicals) to the mass of the final product. | Provides a comprehensive view of the resource efficiency of the entire synthetic route. |

Mechanistic Insights into the Chemical Reactivity of O 4,4,4 Trifluorobutyl Hydroxylamine

Reaction Pathways of the Hydroxylamine (B1172632) Moiety

The reactivity of O-(4,4,4-trifluorobutyl)hydroxylamine is primarily dictated by the hydroxylamine functional group (-ONH₂). This group can participate in a variety of chemical transformations, including acting as a nucleophile, undergoing redox reactions, and forming electrophilic species after derivatization.

Nucleophilic Reactivity of the Nitrogen Atom in O-Substituted Hydroxylamines

The nitrogen atom of the primary amine in O-substituted hydroxylamines possesses a lone pair of electrons, making it a potent nucleophile. This nucleophilicity is central to one of its most common applications: the formation of oximes through reaction with aldehydes and ketones. researchgate.netnih.gov The general mechanism involves the nucleophilic attack of the hydroxylamine's nitrogen on the electrophilic carbonyl carbon. savemyexams.com This is followed by a dehydration step to yield the corresponding oxime. researchgate.net

The reaction is typically initiated by the attack of the nitrogen's lone pair on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the C=N double bond characteristic of an oxime. savemyexams.com This reaction is widely used for the synthesis of aldoximes and ketoximes and serves as a method for the protection, purification, and characterization of carbonyl compounds. nih.govarpgweb.com

Hydroxylamines, in general, are considered "alpha-effect" nucleophiles. This effect describes the enhanced nucleophilicity of an atom due to the presence of an adjacent atom with lone-pair electrons. masterorganicchemistry.comquora.com The repulsion between the lone pairs on the adjacent nitrogen and oxygen atoms raises the energy of the highest occupied molecular orbital (HOMO), making the electrons more available for donation and thus increasing nucleophilicity. quora.com Consequently, hydroxylamine is estimated to be significantly more nucleophilic than ammonia. masterorganicchemistry.com

However, the nucleophilicity of the nitrogen in O-(4,4,4-trifluorobutyl)hydroxylamine is tempered by the strong electron-withdrawing inductive effect of the trifluorobutyl group, a factor discussed in more detail in section 3.2.1. While still a competent nucleophile for reactions like oximation, its reactivity is expected to be lower than that of non-fluorinated analogues such as O-methylhydroxylamine.

It is also noted that hydroxylamines can act as ambident nucleophiles, with the potential for the oxygen atom to act as the nucleophilic center under certain conditions, particularly when the nitrogen atom is substituted with electron-withdrawing groups. nih.govorganic-chemistry.orgresearchgate.net

Oxidative Transformations and Redox Chemistry of the O-N bond

The O-N bond in hydroxylamines is susceptible to both oxidative and reductive cleavage. The redox chemistry of this bond is complex and can lead to a variety of reactive intermediates, including aminoxyl radicals (nitroxides), nitrones, and imines. Oxidation of O-alkylhydroxylamines can be achieved using various oxidizing agents. The specific products formed depend on the substrate and the reaction conditions.

For instance, the oxidation of primary amines to oximes can be achieved using reagents like m-CPBA or catalyzed by systems such as N,N′,N″-trihydroxyisocyanuric acid with air as the oxidant. organic-chemistry.org While these methods apply to the synthesis of oximes from amines, they highlight the accessibility of different oxidation states for nitrogen in related compounds. The O-N bond itself has a relatively low bond dissociation energy, making it prone to homolytic cleavage under thermal or photochemical conditions to generate nitrogen-centered radicals.

The electrochemical behavior of hydroxylamines has also been studied, revealing their capacity to undergo oxidation at an electrode surface. These processes are often pH-dependent and can involve the transfer of one or more electrons, leading to the generation of various reactive species. The presence of the electron-withdrawing trifluorobutyl group is expected to make the O-N bond more resistant to oxidation compared to its non-fluorinated counterparts by lowering the electron density on the nitrogen and oxygen atoms.

Electrophilic Behavior of Derived Species

While O-(4,4,4-trifluorobutyl)hydroxylamine is inherently a nucleophile, it can be converted into derivatives that exhibit electrophilic properties. For example, reaction with nitrous acid could, in principle, lead to the formation of a diazonium-like species, although this pathway is not commonly exploited for O-alkylhydroxylamines.

A more relevant transformation is the conversion to N-halo-O-alkylhydroxylamines. Halogenation of the nitrogen atom with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) would invert the polarity of the nitrogen's reactivity (umpolung). The resulting N-halo derivative would feature an electrophilic nitrogen atom, capable of reacting with various nucleophiles. This strategy provides a pathway for O-alkylhydroxylamines to participate in reactions as electrophilic aminating agents. The stability and reactivity of such derived species would be influenced by the electronic properties of the O-substituent. The trifluorobutyl group, through its inductive effect, would further enhance the electrophilicity of the nitrogen center in such a derivative.

Role of the Trifluorobutyl Substituent in Reaction Mechanisms

The trifluorobutyl group (–CH₂CH₂CH₂CF₃) is not merely a passive alkyl chain; its terminal trifluoromethyl (–CF₃) moiety exerts a profound influence on the reactivity of the distal hydroxylamine group. This influence is primarily transmitted through inductive and steric effects.

Inductive and Steric Effects of the Fluorinated Alkyl Chain on Reactivity

The most significant contribution of the trifluorobutyl substituent is its strong electron-withdrawing inductive effect (-I effect). Fluorine is the most electronegative element, and the three fluorine atoms on the terminal carbon pull electron density away from the rest of the molecule. This effect is propagated along the butyl chain, reducing the electron density on the nitrogen atom of the hydroxylamine moiety.

This reduction in basicity generally correlates with a reduction in nucleophilicity. masterorganicchemistry.com Therefore, O-(4,4,4-trifluorobutyl)hydroxylamine is expected to be a weaker nucleophile than its non-fluorinated analogue, O-butylhydroxylamine. This modulated reactivity can be advantageous in preventing side reactions or in achieving greater selectivity in complex chemical environments.

The table below compares the pKa values of the conjugate acids of hydroxylamine and related compounds to illustrate the impact of substituents on basicity.

| Compound Name | Structure | pKa of Conjugate Acid (R-ONH₃⁺) |

| Hydroxylamine | H₂NOH | ~5.97 |

| O-Methylhydroxylamine | H₂NOCH₃ | ~4.60 |

| O-Butylhydroxylamine | H₂NO(CH₂)₃CH₃ | (Expected to be similar to O-methyl) |

| O-(4,4,4-trifluorobutyl)hydroxylamine | H₂NO(CH₂)₃CF₃ | (Expected to be < 4.60) |

Note: The pKa values are approximate and serve for comparative purposes. The expected value for the title compound is an educated estimation based on electronic effects.

Sterically, the butyl chain is more demanding than a methyl or ethyl group. While not excessively bulky, it can influence the approach of the nucleophile to sterically hindered electrophiles. The flexibility of the four-carbon chain allows it to adopt various conformations, which may play a role in the transition state geometry of its reactions.

Influence on Reaction Selectivity and Rate

The electronic and steric properties of the trifluorobutyl group directly impact the rates and selectivity of reactions involving O-(4,4,4-trifluorobutyl)hydroxylamine.

Reaction Rate: The diminished nucleophilicity caused by the -I effect of the trifluorobutyl group is expected to decrease the rate of reactions that depend on nucleophilic attack as the rate-determining step. For example, in the formation of oximes from sterically unhindered aldehydes or ketones, the reaction rate with O-(4,4,4-trifluorobutyl)hydroxylamine would likely be slower compared to the reaction with O-methylhydroxylamine under identical conditions.

Reaction Selectivity: The modulated reactivity can be beneficial for selectivity. In reactions with substrates containing multiple electrophilic sites, the less reactive O-(4,4,4-trifluorobutyl)hydroxylamine may exhibit higher chemoselectivity, preferentially reacting with the most electrophilic center while leaving less reactive sites untouched. For instance, in a molecule with both an aldehyde and a ketone, the greater electrophilicity of the aldehyde might lead to a more selective reaction with the less nucleophilic fluorinated hydroxylamine.

Furthermore, the steric bulk of the butyl group, although modest, can influence regioselectivity in reactions with unsymmetrical electrophiles. It may favor attack at a less sterically encumbered position. The combination of electronic deactivation and steric presence makes O-(4,4,4-trifluorobutyl)hydroxylamine a useful reagent for specific synthetic challenges where the high reactivity of simple O-alkylhydroxylamines might be problematic.

Intramolecular Rearrangements and Cyclization Reactions

Intramolecular rearrangements and subsequent cyclizations are powerful transformations in organic synthesis, allowing for the rapid construction of complex molecular architectures from simple precursors. O-substituted hydroxylamines are particularly well-suited for these reactions due to the inherent reactivity of the N-O bond.

Sigmatropic Rearrangements in O-Substituted Hydroxylamines

Sigmatropic rearrangements are pericyclic reactions wherein a sigma-bond migrates across a π-system. In the context of O-substituted hydroxylamines, nih.govresearchgate.net- and researchgate.netresearchgate.net-sigmatropic shifts are the most prevalent, offering pathways to novel structures with high stereocontrol. researchgate.netsioc-journal.cn These rearrangements typically require the hydroxylamine to be appropriately substituted, for instance, with an adjacent π-system such as an allyl or vinyl group.

While the saturated 4,4,4-trifluorobutyl group in the title compound does not directly participate in sigmatropic rearrangements, derivatives of O-(4,4,4-trifluorobutyl)hydroxylamine can be designed to undergo such transformations. For example, N-allylation of O-(4,4,4-trifluorobutyl)hydroxylamine would yield a substrate primed for a nih.govresearchgate.net-sigmatropic rearrangement. Upon treatment with a base like n-butyllithium, the corresponding N-anion could rearrange to form an N-(4,4,4-trifluorobutyl)-N-allylhydroxylamine. researchgate.net This transformation proceeds through a concerted, five-membered cyclic transition state.

Similarly, researchgate.netresearchgate.net-sigmatropic rearrangements, which involve a six-atom framework, are common for hydroxylamine derivatives such as N-aryl-O-vinylhydroxylamines. nih.govkarger.com These reactions are of significant interest as they facilitate the formation of carbon-carbon or carbon-nitrogen bonds. The weak N-O bond in hydroxylamine derivatives allows these rearrangements to occur under relatively mild conditions. sioc-journal.cn

| Rearrangement Type | Substrate Class | Product Class | Key Features | Reference |

|---|---|---|---|---|

| nih.govresearchgate.net-Sigmatropic | N-Benzyl-O-allylhydroxylamines | N-Allyl-N-benzylhydroxylamines | Proceeds via a 5-membered cyclic transition state; often base-mediated. | researchgate.net |

| researchgate.netresearchgate.net-Sigmatropic | N-Aryl-O-vinylhydroxylamines | α-Amino ketones/Indoles | Key step in Bartoli indole (B1671886) synthesis; involves N-O bond cleavage. | nih.gov |

| researchgate.netresearchgate.net-Sigmatropic | N-Aryl-O-allenylhydroxylamines | Indole-2-acetic acid esters | Involves addition-rearrangement cascade with acetylenic esters. | karger.com |

| Tandem O researchgate.netsioc-journal.cn and researchgate.netresearchgate.net Shifts | N,O-Diarylhydroxylamines | Dibenzo[b,d]furanamines, Diaryl ethers | Chemoselectivity is highly dependent on substitution patterns on the aryl rings. | rsc.orgresearchgate.net |

Pathways for the Formation of Nitrogen-Containing Heterocycles from O-(4,4,4-trifluorobutyl)hydroxylamine

O-substituted hydroxylamines are valuable precursors for the synthesis of a variety of nitrogen-containing heterocycles. researchgate.netmiamioh.edursc.org The reactions often proceed through cascade sequences, where an initial intermolecular reaction or an intramolecular rearrangement is followed by a cyclization step.

One prominent pathway involves the reaction of hydroxylamines with unsaturated systems. For instance, O-(4,4,4-trifluorobutyl)hydroxylamine can react with alkynes or alkenes bearing an appropriate functional group, leading to cyclization. These reactions can be catalyzed by transition metals, which facilitate the formation of key intermediates. researchgate.net Another strategy involves the intramolecular cyclization of hydroxylamine derivatives containing a tethered unsaturation, such as an alkene or alkyne. acs.org

A particularly powerful approach combines sigmatropic rearrangements with cyclization. For example, N-arylated O-cyclopropyl hydroxylamines have been shown to undergo a researchgate.netresearchgate.net-sigmatropic rearrangement followed by a cyclization/rearomatization cascade to produce substituted tetrahydroquinolines. nih.govrsc.orgrsc.org A hypothetical N-aryl derivative of O-(4,4,4-trifluorobutyl)hydroxylamine could potentially undergo a similar transformation. Reaction with an electrophile could generate an iminium ion intermediate, which is then attacked by the aryl ring to forge the heterocyclic core. The trifluorobutyl group would remain as a substituent on the nitrogen atom of the resulting heterocycle.

| Reaction Pathway | Reactants/Precursors | Heterocycle Formed | General Mechanism | Reference |

|---|---|---|---|---|

| Rearrangement-Cyclization Cascade | N-Aryl-O-cyclopropyl hydroxylamines | Tetrahydroquinolines | Base-mediated researchgate.netresearchgate.net-sigmatropic rearrangement followed by intramolecular cyclization. | nih.govrsc.org |

| Intramolecular Nitrone Cycloaddition | Unsaturated N-alkenyl nitrones (from hydroxylamines) | Isoxazolidines, Piperidines | Formation of a nitrone intermediate followed by [3+2] cycloaddition onto a tethered alkene. | acs.org |

| Reductive Cyclization | Hydroxylamines and dicarbonyl compounds | Pyrrolidines | Formation of an intermediate which undergoes tandem hydrogenation and cyclization. | researchgate.net |

| Cation-Triggered Annulation | Amines/Hydroxylamines and allylic/benzylic alcohols | Pyrrolidines, Piperidines | In situ generation of a cation triggers C-C bond formation and C-N bond formation/cyclization. | nih.gov |

Theoretical and Computational Chemistry Approaches to Reaction Mechanisms

To gain deeper insight into the complex reaction pathways of molecules like O-(4,4,4-trifluorobutyl)hydroxylamine, theoretical and computational methods are indispensable tools. They allow for the detailed examination of reaction intermediates, transition states, and the electronic factors governing reactivity. rsc.org

Quantum Chemical Calculations of Reaction Intermediates and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to elucidate reaction mechanisms. nih.govresearchgate.net For the hypothetical rearrangements and cyclizations of O-(4,4,4-trifluorobutyl)hydroxylamine derivatives, DFT can be employed to map the potential energy surface of the reaction. This allows for the identification of all stationary points, including reactants, products, intermediates, and, most importantly, transition states.

By calculating the Gibbs free energy of activation (ΔG‡), researchers can predict the feasibility of a proposed reaction pathway and compare it with alternative routes. rsc.orgresearchgate.net For instance, in the study of sigmatropic shifts of N,O-diarylhydroxylamines, DFT calculations have been crucial in rationalizing the observed chemoselectivity, explaining why certain substitution patterns favor a researchgate.netresearchgate.net shift while others proceed via tandem researchgate.netsioc-journal.cn and Smiles rearrangements. rsc.orgresearchgate.net Computational studies on oxime formation have also used DFT to scrutinize the initial nucleophilic addition step, evaluating different mechanistic possibilities, such as concerted versus stepwise proton transfer. ic.ac.uk

| System/Reaction Studied | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Nitrile + Hydroxylamine Reaction | DFT | Elucidated the detailed reaction pathway, explaining side-product formation and guiding the development of a selective synthesis. | nih.govresearchgate.net |

| Sigmatropic Shifts of N,O-Diarylhydroxylamines | DFT (B3LYP) | Rationalized the complex and diverse rearrangement pathways based on substituent electronic effects; calculated activation barriers for competing pathways. | rsc.orgresearchgate.net |

| Oxime Formation (Ketone + Hydroxylamine) | DFT (ωB97XD) | Investigated the transition state of the initial addition step, showing a concerted mechanism involving solvent molecules is energetically favorable. | ic.ac.uk |

Molecular Dynamics Simulations of Reaction Pathways

Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing insights into dynamic processes such as conformational changes and solvent effects. scienomics.com While classical MD is primarily used for sampling conformational space and studying non-reactive systems, ab initio molecular dynamics (AIMD) can be used to simulate chemical reactions directly. mdpi.com

For reactions involving O-(4,4,4-trifluorobutyl)hydroxylamine, MD simulations would be particularly valuable for understanding the role of the solvent. Many reactions, especially those involving charged intermediates or proton transfers, are highly influenced by the surrounding solvent molecules. MD simulations can model these explicit solvent-solute interactions, which are often approximated in static quantum chemical calculations using continuum solvent models. researchgate.net For example, simulations could track the motion of solvent molecules around the transition state of a rearrangement, revealing their participation in stabilizing charge separation or facilitating proton relays. ic.ac.uk Furthermore, MD simulations have been employed to study the physical and chemical properties of reactive elements like fluorine, including dissociation and atom exchange reactions in the fluid phase. github.io

| Application Area | System Studied | Information Gained | Reference |

|---|---|---|---|

| Reaction Dynamics | Fluorine fluid phases | Modeled dissociation and atom exchange reactions; studied the equilibrium constant. | github.io |

| Structural Properties | Molten salt systems (e.g., K₃AlF₆-NaF-AlF₃) | Determined ionic structure, coordination numbers, and polymerization degree. | mdpi.com |

| Transport Properties | Linear and cyclic alkanes | Calculated self-diffusion coefficients and analyzed conformational behavior. | scienomics.com |

| Surface Phenomena | Fluorine radical adsorption on silicon | Elucidated multilayer adsorption mechanisms during reactive ion etching processes. | researchgate.net |

Conformational Analysis and Electronic Structure Studies of the Compound

The three-dimensional structure and electronic distribution of O-(4,4,4-trifluorobutyl)hydroxylamine are fundamental to its reactivity. The presence of the terminal CF₃ group has a profound impact on both of these aspects.

Electronic Structure: The high electronegativity of fluorine atoms exerts a strong electron-withdrawing inductive effect (-I effect) through the butyl chain. man.ac.uknih.gov This effect lowers the energy of the molecular orbitals and decreases the electron density along the carbon backbone and, consequently, at the oxygen and nitrogen atoms. nih.gov This reduction in electron density can influence the nucleophilicity and basicity of the hydroxylamine moiety. Computational methods can quantify these effects by calculating atomic charges, mapping the molecular electrostatic potential, and analyzing the energies and compositions of the frontier molecular orbitals (HOMO and LUMO).

Conformational Analysis: The trifluoromethyl group also influences the conformational preferences of the butyl chain. While sterically similar to a methyl group, the CF₃ group introduces unique electrostatic and hyperconjugative interactions. researchgate.net Theoretical studies on other fluorinated molecules have shown that these interactions can lead to unusual conformational stabilities. researchgate.net For O-(4,4,4-trifluorobutyl)hydroxylamine, a conformational search using quantum chemical methods can identify the lowest energy conformers. mdpi.com By calculating the potential energy surface as a function of key dihedral angles (e.g., rotation around the C-C and C-O bonds), one can determine the relative populations of different conformers and the energy barriers to their interconversion. This information is crucial, as the reactivity of the molecule can be highly dependent on its ground-state conformation.

| Property | Effect of Fluorine Substitution | Underlying Cause | Reference |

|---|---|---|---|

| Molecular Orbital Energies | Stabilization (lowering of energy levels) | Strong electron-withdrawing inductive effect of fluorine. | nih.gov |

| Dipole Moment | Significant alteration depending on the position and orientation of C-F bonds. | High polarity of the C-F bond. | researchgate.net |

| Conformational Preference | Can favor gauche or anti conformations, differing from non-fluorinated analogues. | Electrostatic (dipole-dipole) and hyperconjugative interactions. | researchgate.netmdpi.com |

| Intermolecular Interactions | Can lead to aggregation of fluorous domains or participate in halogen bonding. | Low polarizability and creation of electron-deficient regions on other halogens. | man.ac.uk |

Strategic Applications As a Versatile Synthetic Building Block

Access to Complex Fluorine-Containing Organic Molecules

The presence of the 4,4,4-trifluorobutyl group makes this hydroxylamine (B1172632) derivative an important tool for synthesizing a range of fluorinated compounds. The reactivity of the hydroxylamine functional group allows for its incorporation into various molecular scaffolds.

O-(4,4,4-trifluorobutyl)hydroxylamine serves as a direct precursor to N-alkoxyamides, commonly known as hydroxamic acids, and their thio-analogs.

Fluorinated Hydroxamic Acids: The most direct application is in the synthesis of N-O-(4,4,4-trifluorobutyl)hydroxamic acids. This transformation is typically achieved by reacting the hydroxylamine with an activated carboxylic acid derivative, such as an acyl chloride or an ester, via nucleophilic acyl substitution. nih.gov These fluorinated hydroxamic acids are of significant interest as they are potent chelators of metal ions and can function as enzyme inhibitors. nih.gov The reaction of O-(4,4,4-trifluorobutyl)hydroxylamine with an activated carboxylic acid provides the corresponding O-substituted hydroxamic acid.

Fluorinated Amides and Thioamides: While the direct synthesis of simple amides from this reagent is less common, fluorinated hydroxylamine intermediates can be utilized in more complex reaction pathways to yield amide derivatives. nih.govacs.org For instance, labile N-perfluoroalkylated hydroxylamines, formed from different precursors, can be converted into amides and thioamides through controllable defluorination pathways. nih.govacs.orgdiva-portal.org The synthesis of fluorinated thioamides can be achieved through various modern synthetic methods, including the aminolysis of fluorinated dithioesters. mdpi.com

The following table illustrates the synthesis of a representative O-substituted hydroxamic acid.

| Reactant 1 | Reactant 2 | Product | Product Class |

| O-(4,4,4-trifluorobutyl)hydroxylamine | Benzoyl Chloride | N-(4,4,4-trifluorobutoxy)benzamide | O-Substituted Hydroxamic Acid |

| O-(4,4,4-trifluorobutyl)hydroxylamine | Acetic Anhydride | N-(4,4,4-trifluorobutoxy)acetamide | O-Substituted Hydroxamic Acid |

The nucleophilic nitrogen atom of O-(4,4,4-trifluorobutyl)hydroxylamine allows for its derivatization into various other functional groups, including carbamates and thiocarbamoyl fluorides.

Carbamic Acid Derivatives: Reaction with phosgene (B1210022) equivalents, such as triphosgene (B27547) or 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by trapping with an alcohol, would yield the corresponding O-(4,4,4-trifluorobutyl)carbamate. These compounds are important in medicinal chemistry and as protecting groups.

Thiocarbamoyl Fluorides and Fluorinated Amines: Thiocarbamoyl fluorides are versatile intermediates that can be converted into trifluoromethylamines. nih.govresearchgate.net The general synthesis involves the reaction of an amine or a hydroxylamine derivative with a C1 source like carbon disulfide (CS₂) in the presence of a deoxyfluorinating agent. nih.govresearchgate.netresearchgate.net This approach could be adapted to O-(4,4,4-trifluorobutyl)hydroxylamine to access novel fluorinated amine structures. The resulting thiocarbamoyl fluorides can be further transformed through desulfurinative fluorination to yield trifluoromethylamines. nih.gov

Below is a table showing potential derivatization products.

| Reagent | Product Structure | Product Name |

| 1,1'-Carbonyldiimidazole, then Ethanol | CF₃(CH₂)₃ONHC(=O)OEt | Ethyl N-(4,4,4-trifluorobutoxy)carbamate |

| CS₂, DAST | CF₃(CH₂)₃ONHC(=S)F | N-(4,4,4-trifluorobutoxy)thiocarbamoyl fluoride |

The incorporation of fluorinated moieties into polymers and other materials can significantly alter their properties, imparting characteristics such as thermal stability, chemical resistance, and hydrophobicity. While the specific use of O-(4,4,4-trifluorobutyl)hydroxylamine as a precursor for advanced materials is not extensively documented in the literature, its structure suggests potential. The trifluorobutyl "tail" is a classic component for creating materials with low surface energy. The reactive hydroxylamine "head" could be used to anchor this fluorinated group onto polymer backbones or other material scaffolds.

Precursor for Nitrogen-Containing Heterocyclic Systems

O-(4,4,4-trifluorobutyl)hydroxylamine is a valuable precursor for synthesizing nitrogen-containing heterocycles, where the N-O unit of the hydroxylamine is incorporated into the ring system.

The condensation of hydroxylamine derivatives with 1,3-dicarbonyl compounds is a fundamental and widely used method for the synthesis of isoxazole (B147169) rings. core.ac.ukyoutube.com

Isoxazoles: In this reaction, O-(4,4,4-trifluorobutyl)hydroxylamine acts as the nitrogen and oxygen donor. The reaction proceeds through the initial formation of an imine with one carbonyl group, followed by intramolecular cyclization as the hydroxyl group attacks the second carbonyl, and subsequent dehydration to form the aromatic isoxazole ring. youtube.com This provides a direct route to isoxazoles bearing an N-(4,4,4-trifluorobutyl) substituent, which can be valuable for tuning the electronic and pharmacological properties of the resulting heterocycle.

It is important to note that the synthesis of pyrazoles requires a hydrazine (B178648) derivative (containing an N-N bond) rather than a hydroxylamine (containing an N-O bond). mdpi.comnih.gov Therefore, the reaction of O-(4,4,4-trifluorobutyl)hydroxylamine with 1,3-dicarbonyl compounds exclusively leads to the formation of isoxazoles.

The table below outlines the formation of an isoxazole from a representative 1,3-dicarbonyl compound.

| Hydroxylamine Derivative | 1,3-Dicarbonyl Compound | Heterocyclic Product |

| O-(4,4,4-trifluorobutyl)hydroxylamine | Acetylacetone | 1-(3,5-dimethylisoxazol-2(3H)-yl)-4,4,4-trifluorobutane |

| O-(4,4,4-trifluorobutyl)hydroxylamine | Dibenzoylmethane | 2-(4,4,4-trifluorobutyl)-3,5-diphenyl-2,3-dihydroisoxazole |

Sigmatropic rearrangements offer a powerful strategy for the synthesis of complex heterocyclic systems. Research on analogous O-alkyl hydroxylamines has demonstrated their utility in constructing N-heterocycles through rearrangement pathways. nih.gov For example, N-arylated O-cyclopropyl hydroxamates undergo a acs.orgacs.org-sigmatropic rearrangement to furnish 2-hydroxy-tetrahydroquinolines. nih.gov

This precedent suggests a viable pathway for using O-(4,4,4-trifluorobutyl)hydroxylamine. The synthesis would involve an initial N-arylation of the hydroxylamine derivative, followed by acylation to form an N-aryl hydroxamate. This intermediate, upon treatment with a base, could undergo a acs.orgacs.org-sigmatropic rearrangement, ultimately leading to the formation of a substituted tetrahydroquinoline ring. This strategy provides access to a privileged heterocyclic scaffold in medicinal chemistry, now appended with a fluorinated side chain. nih.govnih.gov

Role in Derivatization for Advanced Analytical Methodologies

O-(4,4,4-trifluorobutyl)hydroxylamine is emerging as a significant derivatization agent in the field of analytical chemistry. Its unique structural features, particularly the trifluorobutyl group, offer distinct advantages in the analysis of a wide range of compounds, especially those containing carbonyl functional groups. This reagent plays a crucial role in enhancing the detectability and chromatographic performance of analytes, making it an invaluable tool for advanced analytical methodologies.

Formation of Oxime Derivatives for Chromatographic Analysis (e.g., GC-MS, LC-MS)

The primary application of O-(4,4,4-trifluorobutyl)hydroxylamine in chromatographic analysis lies in its ability to react with aldehydes and ketones to form stable oxime derivatives. This chemical modification is often a prerequisite for the successful analysis of carbonyl compounds by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govuef.finih.govnih.gov

The derivatization process serves multiple purposes to improve analytical outcomes:

Increased Volatility and Thermal Stability: For GC-MS analysis, native carbonyl compounds, especially larger molecules like steroids, often lack the necessary volatility and thermal stability, leading to poor chromatographic separation and potential degradation in the hot injector port. The formation of oxime ethers with O-(4,4,4-trifluorobutyl)hydroxylamine significantly increases the volatility and thermal stability of these analytes, enabling their successful elution and detection. nih.govmdpi.com

Improved Chromatographic Behavior: Derivatization can lead to improved peak shapes and resolution in both GC and LC. By converting the polar carbonyl group into a less polar oxime ether, interactions with the stationary phase can be modified, resulting in sharper and more symmetrical peaks.

Enhanced Mass Spectrometric Detection: The incorporation of the trifluoromethyl group provides a distinct mass spectral signature. The fluorine atoms can enhance ionization efficiency and provide characteristic fragmentation patterns, which is particularly advantageous for sensitive and selective detection using mass spectrometry. nih.gov This is analogous to the well-established use of other fluorinated derivatizing agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which is known to significantly improve detection limits. nih.govresearchgate.netresearchgate.netnih.gov

The reaction of O-(4,4,4-trifluorobutyl)hydroxylamine with a carbonyl compound to form an oxime is a well-established chemical transformation. The reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to yield the corresponding oxime.

Table 1: Comparison of Analytical Techniques Benefiting from Oxime Derivatization

| Analytical Technique | Advantages of Derivatization with O-(4,4,4-trifluorobutyl)hydroxylamine | Key Analytes |

| GC-MS | Increased volatility and thermal stability, improved peak shape, enhanced detection due to the trifluoromethyl group. nih.gov | Steroids, aldehydes, ketones, and other carbonyl-containing compounds. researchgate.netnih.gov |

| LC-MS | Improved ionization efficiency, enhanced sensitivity, better chromatographic separation. uef.finih.govnih.govnih.gov | Ketosteroids, pharmaceuticals, and various carbonyl compounds in complex matrices. uef.finih.govnih.gov |

Application in Trace Analysis and Impurity Profiling

The enhanced detection capabilities afforded by derivatization with O-(4,4,4-trifluorobutyl)hydroxylamine make it a valuable tool for trace analysis and impurity profiling. In many fields, including environmental monitoring, food safety, and pharmaceutical analysis, the ability to detect and quantify minute amounts of specific compounds is of paramount importance. ijprajournal.combiomedres.usnih.goviajps.comresearchgate.net

In the context of pharmaceutical impurity profiling , regulatory agencies require the identification and quantification of impurities, even at very low levels. ijprajournal.combiomedres.usnih.goviajps.com Carbonyl compounds can be present as impurities arising from synthesis, degradation, or interaction with excipients. Derivatization with O-(4,4,4-trifluorobutyl)hydroxylamine can convert these trace-level impurities into derivatives that are more readily detectable by sensitive analytical techniques like GC-MS and LC-MS, facilitating their accurate quantification and characterization. researchgate.net

For instance, the detection of genotoxic impurities, which have strict control limits, can be significantly improved. While direct analysis of a polar, low-molecular-weight impurity like hydroxylamine itself is challenging, its presence as a reagent-derived impurity or its reaction products with carbonyls can be monitored with high sensitivity after appropriate derivatization. researchgate.net

Table 2: Research Findings in Trace Analysis and Impurity Profiling using Analogous Fluorinated Hydroxylamines

| Application Area | Analyte Type | Derivatizing Agent (Analogous) | Key Findings |

| Environmental Analysis | Carbonyl compounds in air and water | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Enhanced sensitivity and selectivity for the detection of trace levels of aldehydes and ketones. nih.govresearchgate.netresearchgate.netnih.gov |

| Food Safety | Carbonyl compounds in beer | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Enabled the identification and quantification of numerous carbonyl compounds at low concentrations. nih.gov |

| Pharmaceutical Analysis | Genotoxic impurities (e.g., hydroxylamine) | 9-fluorenylmethyl chloroformate | Development of a sensitive HPLC method for trace analysis of hydroxylamine in active pharmaceutical ingredients. researchgate.net |

Development of Novel Analytical Reagents with Enhanced Detection Capabilities

The core structure of O-(4,4,4-trifluorobutyl)hydroxylamine can be further modified to develop novel analytical reagents with even more enhanced detection capabilities. The hydroxylamine functional group provides a reactive handle for attaching various reporter groups, while the trifluorobutyl moiety contributes to favorable analytical properties.

The synthesis of new derivatization reagents is an active area of research aimed at improving sensitivity, selectivity, and the scope of analytical methods. By analogy to other hydroxylamine derivatives, O-(4,4,4-trifluorobutyl)hydroxylamine could serve as a scaffold for creating reagents with:

Enhanced Ionization Efficiency: For LC-MS, modifications can be made to the molecule to introduce a permanently charged group or a moiety that is more readily ionized by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Fluorescent or UV-absorbing Tags: For HPLC with fluorescence or UV detection, a chromophore or fluorophore could be incorporated into the reagent structure, allowing for highly sensitive detection of the derivatized analytes.

Chiral Selectivity: For the separation of enantiomers, a chiral center can be introduced into the derivatization reagent, leading to the formation of diastereomeric derivatives that can be resolved on a non-chiral chromatographic column.

The synthesis of such novel reagents often involves multi-step organic reactions, starting from a foundational molecule like O-(4,4,4-trifluorobutyl)hydroxylamine. These synthetic efforts are crucial for pushing the boundaries of analytical detection and enabling the analysis of increasingly complex samples.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Techniques for O-(4,4,4-trifluorobutyl)hydroxylamine

Spectroscopic methods are indispensable for the definitive structural confirmation of O-(4,4,4-trifluorobutyl)hydroxylamine. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy provide detailed information about its atomic connectivity, molecular weight, and constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of O-(4,4,4-trifluorobutyl)hydroxylamine, providing unambiguous information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

¹H NMR: The proton NMR spectrum is predicted to show four distinct signals corresponding to the different methylene (B1212753) groups and the amine protons. The terminal -NH₂ protons would likely appear as a broad singlet. The methylene group adjacent to the oxygen (-CH₂-O-) would be the most deshielded, appearing furthest downfield. The methylene group adjacent to the trifluoromethyl group (-CF₂-CH₂-) would exhibit complex splitting due to coupling with both the adjacent protons and the fluorine atoms. compoundchem.com

¹³C NMR: The ¹³C NMR spectrum will display four signals for the four carbon atoms in the butyl chain. The carbon bonded to the highly electronegative trifluoromethyl group (CF₃) will appear as a quartet due to ¹J-coupling with the three fluorine atoms. libretexts.orgudel.edu The carbon attached to the oxygen (-CH₂-O-) will be significantly downfield-shifted. oregonstate.edu

¹⁹F NMR: The fluorine NMR spectrum provides a direct and highly sensitive probe for the trifluoromethyl group. wikipedia.org It is expected to show a single signal, a triplet, due to coupling with the adjacent methylene protons (²J-coupling). The chemical shift of this signal is characteristic of a CF₃ group adjacent to an aliphatic chain. alfa-chemistry.combiophysics.orgucsb.edu

Table 1: Predicted NMR Chemical Shifts and Splitting Patterns for O-(4,4,4-trifluorobutyl)hydroxylamine (CF₃-CH₂-CH₂-CH₂-O-NH₂)

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H | -CH ₂-O- | 3.5 - 4.0 | Triplet (t) |

| ¹H | -CH₂-CH ₂-O- | 1.7 - 2.0 | Multiplet (m) |

| ¹H | CF₃-CH ₂- | 2.1 - 2.5 | Multiplet (m) |

| ¹H | -NH ₂ | 4.0 - 6.0 | Broad Singlet (br s) |

| ¹³C | -C H₂-O- | 65 - 75 | - |

| ¹³C | -CH₂-C H₂-O- | 20 - 30 | - |

| ¹³C | CF₃-C H₂- | 30 - 40 (quartet) | - |

| ¹³C | -C F₃ | 120 - 130 (quartet) | - |

| ¹⁹F | -C F₃ | -60 to -70 | Triplet (t) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of O-(4,4,4-trifluorobutyl)hydroxylamine, as well as to gain structural information through analysis of its fragmentation patterns. The monoisotopic mass of the neutral molecule (C₄H₈F₃NO) is 143.0558 Da.

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be observed primarily as its protonated form, [M+H]⁺, at m/z 144.0636. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. miamioh.edu

Under harsher ionization conditions, such as Electron Ionization (EI), the molecule undergoes predictable fragmentation. libretexts.org Key fragmentation pathways would include alpha-cleavage adjacent to the oxygen and nitrogen atoms, and cleavage of the butyl chain.

Table 2: Predicted Mass Spectrometry Fragments for O-(4,4,4-trifluorobutyl)hydroxylamine

| m/z (Nominal) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 144 | [M+H]⁺ | [C₄H₉F₃NO]⁺ | Protonated Molecule (ESI) |

| 143 | [M]⁺ | [C₄H₈F₃NO]⁺ | Molecular Ion (EI) |

| 112 | [M-NH₂O]⁺ | [C₄H₇F₃]⁺ | Loss of hydroxylamine (B1172632) radical |

| 75 | [CH₂CH₂ONH₂]⁺ | [C₂H₇NO]⁺ | Cleavage of C2-C3 bond |

| 69 | [CF₃]⁺ | [CF₃]⁺ | Cleavage of C3-C4 bond |

| 46 | [CH₂ONH₂]⁺ | [CH₆NO]⁺ | Alpha-cleavage next to oxygen |

| 32 | [NH₂O]⁺ | [H₄NO]⁺ | Cleavage of O-C1 bond |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying the functional groups present in O-(4,4,4-trifluorobutyl)hydroxylamine. upi.edu These two techniques are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa. libretexts.org

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorptions from the C-F bonds of the trifluoromethyl group. Other key vibrational modes include the N-H stretching of the primary amine, C-H stretching of the alkyl chain, and the C-O and N-O stretching frequencies. upi.edu

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the non-polar bonds. ornl.gov The C-C backbone of the butyl chain would likely produce more intense signals in the Raman spectrum compared to the IR spectrum. spectroscopyonline.com

Table 3: Predicted Vibrational Frequencies for O-(4,4,4-trifluorobutyl)hydroxylamine

| Wavenumber (cm⁻¹) | Vibration Type | Expected IR Intensity | Expected Raman Intensity |

| 3250 - 3400 | N-H stretch (amine) | Medium | Weak |

| 2850 - 3000 | C-H stretch (alkyl) | Medium-Strong | Strong |

| 1590 - 1650 | N-H bend (amine) | Medium | Weak |

| 1100 - 1300 | C-F stretch (CF₃) | Very Strong | Medium |

| 1050 - 1150 | C-O stretch | Strong | Weak |

| 850 - 950 | N-O stretch | Medium | Medium |

Chromatographic Separation and Detection Methods

Chromatographic techniques are paramount for assessing the purity of O-(4,4,4-trifluorobutyl)hydroxylamine and for quantifying it in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Direct analysis of O-(4,4,4-trifluorobutyl)hydroxylamine by HPLC with UV detection is challenging due to its lack of a strong chromophore. scispace.comnih.gov To overcome this, a pre-column derivatization strategy is typically employed. This involves reacting the hydroxylamine with a UV-active reagent to produce a stable derivative that can be easily detected.

A common and effective derivatizing agent is benzaldehyde, which reacts with the hydroxylamine to form a benzaldoxime (B1666162) derivative. oup.com This derivative possesses a strong UV chromophore, allowing for sensitive detection at wavelengths around 250 nm. scispace.comoup.com Reversed-phase HPLC on a C18 column is well-suited for separating this hydrophobic derivative from the parent compound and other impurities. asianjpr.com

Table 4: Representative HPLC Method Parameters for Derivatized O-(4,4,4-trifluorobutyl)hydroxylamine

| Parameter | Condition |

| Derivatization Reagent | Benzaldehyde |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Mode | Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection | UV at ~250 nm |

| Injection Volume | 5 - 10 µL |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. Due to its polarity and potential for thermal degradation, direct GC analysis of O-(4,4,4-trifluorobutyl)hydroxylamine can be difficult. jfda-online.com Therefore, derivatization is essential to increase its volatility and thermal stability. rsc.org

A widely used method for the GC analysis of hydroxylamines involves derivatization with a ketone, such as acetone (B3395972) or cyclohexanone (B45756), to form the corresponding oxime. acs.orgresearchgate.netnih.govnih.gov The resulting O-(4,4,4-trifluorobutyl)oxime is significantly more volatile and less polar, making it amenable to GC analysis. This derivative can then be separated on a common non-polar or mid-polar capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane) and detected using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). hmdb.ca

Table 5: Representative GC Method Parameters for Derivatized O-(4,4,4-trifluorobutyl)hydroxylamine

| Parameter | Condition |

| Derivatization Reagent | Acetone or Cyclohexanone |

| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 80°C, ramp to 280°C at 10-20°C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 - 300 °C |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of chemical compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable for the comprehensive profiling of O-(4,4,4-trifluorobutyl)hydroxylamine. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a preferred method for the analysis of volatile and thermally stable compounds. While hydroxylamine itself poses challenges for direct GC-MS analysis due to its high polarity and low molecular weight, the introduction of the 4,4,4-trifluorobutyl group in O-(4,4,4-trifluorobutyl)hydroxylamine increases its volatility, making it more amenable to GC analysis.

For the analysis of hydroxylamine and its derivatives, derivatization is often employed to improve chromatographic behavior and detection sensitivity. researchgate.net A similar strategy could be applied to O-(4,4,4-trifluorobutyl)hydroxylamine, although the increased molecular weight and different fragmentation patterns of the derivative would need to be considered. For instance, derivatization with reagents like acetone or cyclohexanone can form corresponding oximes, which are more suitable for GC-MS analysis. researchgate.netresearchgate.net

The mass spectrum of O-(4,4,4-trifluorobutyl)hydroxylamine would provide critical structural information. The fragmentation pattern would be expected to show characteristic losses of fragments related to the trifluorobutyl group and the hydroxylamine moiety, allowing for its unambiguous identification.

| Parameter | Typical Condition for a Derivatized Hydroxylamine Analog |

|---|---|

| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column |

| Injector Temperature | 250°C |

| Oven Temperature Program | Initial temperature of 60°C, ramped to 280°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that can analyze a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. nih.gov Given that hydroxylamine is a known genotoxic impurity, sensitive LC-MS methods have been developed for its detection in pharmaceutical compounds. nih.govresearchgate.net These methods can be adapted for the analysis of O-(4,4,4-trifluorobutyl)hydroxylamine.

The trifluorobutyl group in O-(4,4,4-trifluorobutyl)hydroxylamine would likely increase its retention on a reversed-phase HPLC column compared to hydroxylamine. The mass spectrometer would provide a highly specific and sensitive means of detection. The high-resolution mass spectrometry (HRMS) capability of modern LC-MS systems would allow for the accurate mass determination of the molecular ion, further confirming the elemental composition.

| Parameter | Typical Condition for a Hydroxylamine Analog |

|---|---|

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient of water and acetonitrile with a small amount of formic acid |

| Flow Rate | 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |

Electrochemical and Other Advanced Analytical Approaches

Beyond hyphenated chromatographic techniques, electrochemical methods offer a sensitive and often simpler alternative for the quantification of electroactive species like hydroxylamine and its derivatives.

Electrochemical Analysis

Electrochemical sensors have been developed for the sensitive determination of hydroxylamine. srce.hriapchem.org These methods are typically based on the oxidation of the hydroxylamine functional group at the surface of a modified electrode. A novel electrochemical sensor using functionalized Fe3O4 nanoparticles and graphene oxide modified screen-printed electrode has demonstrated high sensitivity for hydroxylamine, with a detection limit in the nanomolar range. srce.hriapchem.org

The electrochemical behavior of O-(4,4,4-trifluorobutyl)hydroxylamine would be influenced by the electron-withdrawing nature of the trifluoromethyl group. This could potentially shift the oxidation potential compared to unsubstituted hydroxylamine. Cyclic voltammetry (CV) could be employed to study the oxidation process and determine the optimal potential for quantitative analysis using techniques like differential pulse voltammetry (DPV) or chronoamperometry (CHA). iapchem.org

Key Findings from Electrochemical Studies on Hydroxylamine:

High Sensitivity: Modified electrodes can achieve very low detection limits. srce.hr

Catalytic Activity: The electrode material can catalyze the oxidation of hydroxylamine, enhancing the signal. iapchem.org

Irreversible Process: The electrochemical oxidation of hydroxylamine is typically an irreversible process. iapchem.org

| Technique | Parameter | Typical Value for Hydroxylamine Analysis |

|---|---|---|

| Cyclic Voltammetry (CV) | Potential Scan Rate | 50 mV/s |

| Differential Pulse Voltammetry (DPV) | Pulse Amplitude | 50 mV |

| Working Electrode | Material | Modified Glassy Carbon or Screen-Printed Electrode |

| Reference Electrode | Type | Ag/AgCl |

| Counter Electrode | Material | Platinum wire |

| Supporting Electrolyte | Composition | Phosphate buffer solution (pH 7.0) |

Future Research Trajectories and Interdisciplinary Perspectives

Development of Catalytic and Stereoselective Transformations involving O-(4,4,4-trifluorobutyl)hydroxylamine

Future research is expected to focus on unlocking the synthetic potential of O-(4,4,4-trifluorobutyl)hydroxylamine through the development of advanced catalytic methods. While hydroxylamines as a class are known to participate in various transformations, specific methodologies tailored to this fluorinated analogue are yet to be fully explored.

Key areas for development include:

Palladium-Catalyzed Reactions: Building upon established methods for other hydroxylamines, palladium catalysts could be employed for O-allylic substitution and O-arylation reactions, providing pathways to complex molecules that are otherwise difficult to access. organic-chemistry.org

Iridium-Catalyzed Reactions: For achieving different regioselectivity, iridium-catalyzed allylic substitutions could be explored to yield branched products, complementing the linear products typically obtained with palladium catalysis. organic-chemistry.org

Asymmetric Oxygenation: The development of stereoselective methods is a significant challenge. Titanium-catalyzed asymmetric oxygenation, which has been used for the kinetic resolution of secondary amines to produce enantiopure hydroxylamines, represents a promising avenue for creating chiral derivatives of O-(4,4,4-trifluorobutyl)hydroxylamine. researchgate.net

Catalyst-Free Transformations: Inspired by novel processes like the direct halo-hydroxylamination of olefins, catalyst-free methods could be investigated to enhance atom economy and simplify reaction conditions. chemrxiv.org

These catalytic systems would enable the precise and efficient incorporation of the trifluorobutoxy-amino group into a wide range of organic scaffolds, paving the way for new chemical entities with tailored properties.

Exploration of Biological and Materials Science Interfaces

The integration of fluorine into molecules often imparts unique physicochemical properties, making O-(4,4,4-trifluorobutyl)hydroxylamine a valuable building block at the intersection of chemistry, biology, and materials science. fluorochem.co.ukossila.com

The introduction of fluorine atoms or fluorinated groups is a widely used strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. ossila.com The trifluoromethyl group is particularly prevalent in pharmaceuticals. st-andrews.ac.uk O-(4,4,4-trifluorobutyl)hydroxylamine serves as a key precursor for introducing the trifluorobutyl-oxy moiety into potential therapeutic agents.

Future research will likely concentrate on utilizing this compound to synthesize novel analogues of known bioactive molecules. The trifluorinated tail can significantly alter a molecule's properties, potentially leading to improved efficacy or novel biological activities. researchgate.net It is estimated that approximately 30% of new approved drugs contain one or more fluorine atoms, underscoring the importance of developing new fluorinated building blocks like O-(4,4,4-trifluorobutyl)hydroxylamine.

| Field | Rationale for Using Fluorinated Compounds | Potential Role of O-(4,4,4-trifluorobutyl)hydroxylamine |

|---|---|---|

| Medicinal Chemistry | Modulates lipophilicity, metabolic stability, and acidity with minimal steric impact. | Introduces the trifluorobutoxy group to create novel drug candidates. |

| Agrochemistry | Improves performance and biological activity of herbicides and pesticides. ossila.com | Serves as a precursor for new, more effective crop protection agents. |

| Materials Science | Enhances thermal stability and provides unique electronic properties. fluorochem.co.uk | Component for creating specialty polymers and functional materials. |

The hydroxylamine (B1172632) functional group is capable of forming hydrogen bonds, a key interaction in the field of supramolecular chemistry. This opens up possibilities for using O-(4,4,4-trifluorobutyl)hydroxylamine as a monomer or functionalizing agent in the creation of advanced materials.

Supramolecular Polymers: The ability to form reversible, non-covalent bonds is the foundation of supramolecular polymers. tue.nl The hydroxylamine group could be incorporated into monomers that self-assemble into long polymer chains through hydrogen bonding, creating materials with responsive properties, such as viscosity that changes with temperature. tue.nl

Functional Polymers: By integrating O-(4,4,4-trifluorobutyl)hydroxylamine into conventional polymer backbones, new materials with tailored surface properties could be developed. The fluorinated chain would tend to migrate to the surface, potentially creating hydrophobic or oleophobic coatings.

Future work in this area will involve designing and synthesizing monomers derived from O-(4,4,4-trifluorobutyl)hydroxylamine and studying their self-assembly behavior and the properties of the resulting polymeric or supramolecular materials. taylorandfrancis.comtue.nl

Mechanistic Refinements through Advanced Computational Modeling

A deeper understanding of the reactivity of O-(4,4,4-trifluorobutyl)hydroxylamine is crucial for designing new reactions and applications. Advanced computational modeling provides a powerful tool to elucidate complex reaction mechanisms at the molecular level. nih.gov

Theoretical studies can be employed to:

Investigate Tautomeric Equilibria: Computational calculations have shown that hydroxylamine can exist in both neutral and zwitterionic (ammonia oxide) forms, with the latter playing a key role in certain reactions. researchgate.net Modeling can determine the influence of the trifluorobutyl group on this equilibrium.

Elucidate Reaction Pathways: For catalytic transformations, computational modeling can map out the entire reaction coordinate, identify transition states, and explain the origins of stereoselectivity. This insight is invaluable for optimizing reaction conditions and designing more efficient catalysts. researchgate.net

Predict Reactivity: By modeling the electronic structure and properties of O-(4,4,4-trifluorobutyl)hydroxylamine and its derivatives, researchers can predict their reactivity in various chemical environments, guiding experimental efforts.

The synergy between computational modeling and experimental work will accelerate the development of novel applications for this compound.

Sustainable and Scalable Production Methods for O-(4,4,4-trifluorobutyl)hydroxylamine and its Derivatives

For O-(4,4,4-trifluorobutyl)hydroxylamine to be widely adopted as a building block, the development of sustainable and scalable production methods is essential. Traditional chemical syntheses often rely on harsh reagents and generate significant waste.

Future research should focus on greener and more efficient synthetic routes:

Plasma-Electrochemical Synthesis: A recently developed method produces hydroxylamine from air and water at room temperature using a plasma-electrochemical cascade pathway. repec.orgresearchgate.net Adapting this technology for the synthesis of fluorinated derivatives could dramatically reduce the environmental footprint of production.

Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability compared to batch production. Developing a flow synthesis for O-(4,4,4-trifluorobutyl)hydroxylamine would be a significant step towards its large-scale availability.

Novel Scalable Routes: The development of robust and scalable synthetic methods, such as those recently reported for other specialized hydroxylamines, is crucial. nih.gov This includes optimizing reaction conditions and minimizing the use of hazardous materials.

| Method | Feedstock | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Methods | Ammonia | Harsh (high temp/pressure) | Established technology | repec.orgresearchgate.net |

| Plasma-Electrochemical Cascade | Air, Water | Ambient temperature | Sustainable, uses simple feedstock, environmentally friendly | repec.orgresearchgate.net |

| Oxidation of Amines | Secondary Amines | Varies (e.g., ionic liquids) | Operational simplicity, high selectivity | organic-chemistry.org |

By focusing on these sustainable production strategies, the chemical industry can ensure that the benefits of O-(4,4,4-trifluorobutyl)hydroxylamine and its derivatives can be realized in an economically viable and environmentally responsible manner.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.